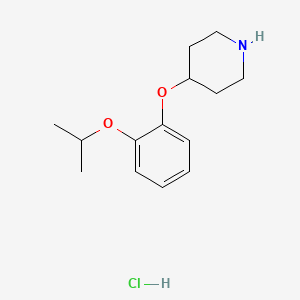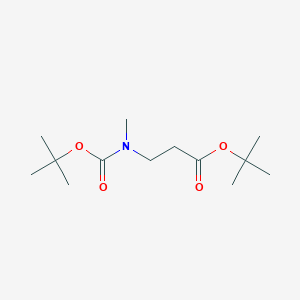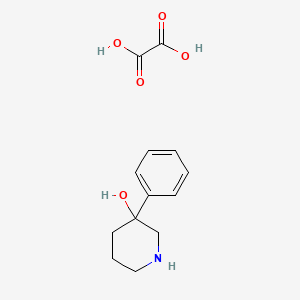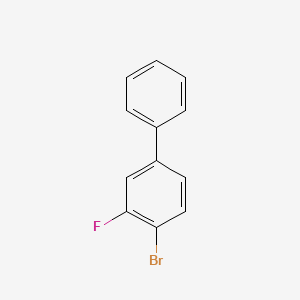
Methyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylate
Overview
Description
“Methyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylate” is a complex organic compound . It is related to 2-aminothiazoles, which are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate”, was obtained via [3+2] cycloaddition . The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For instance, the full and unambiguous assignments of the 1H, 13C, 15N, and 77Se-NMR resonances were achieved using standard Bruker software and a combination of standard NMR spectroscopic techniques .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, the amino group in similar compounds is known to be reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a related compound had a yield of 50%, melting point of 196–198 °C, and was characterized by IR and NMR spectroscopy .Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues. These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .
Safety and Hazards
While specific safety and hazard information for “Methyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-5-carboxylate” is not available, similar compounds require careful handling. For instance, skin contact with similar compounds should be avoided, and if it occurs, the skin should be washed immediately with copious amounts of water .
Future Directions
The future directions in the study of similar compounds involve extending the work on heterocyclic amino acids containing selenazole and azetidine cores, as it is still a new and potentially relevant field . The synthesized compounds showed promising therapeutic roles, suggesting potential for further exploration and development .
Properties
IUPAC Name |
methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-7(14-11(16)18-12(2,3)4)9-13-6-8(19-9)10(15)17-5/h6-7H,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFLJRDMYDURNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)OC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
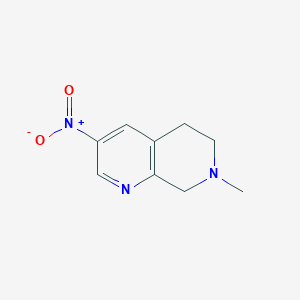
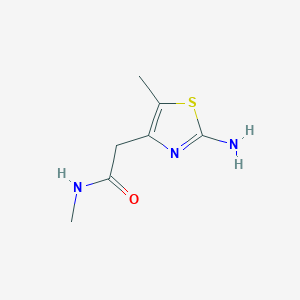
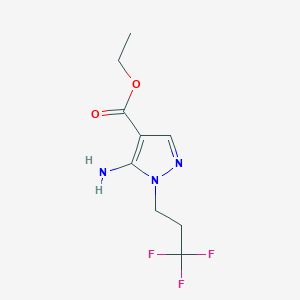
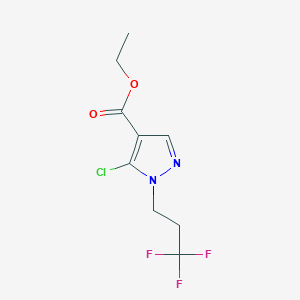
![2,3,6-Trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B8045082.png)

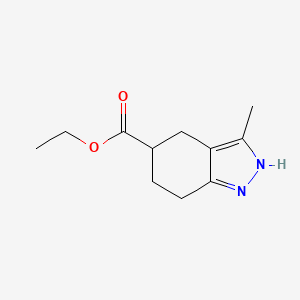
![3-Isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8045096.png)
